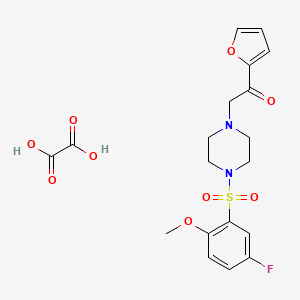

![molecular formula C13H19ClN2O2SSi B2808639 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride CAS No. 2248345-19-7](/img/structure/B2808639.png)

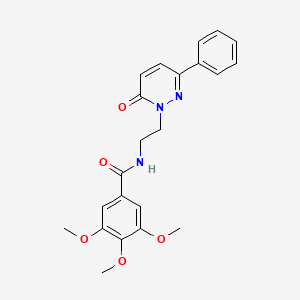

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrrolo[2,3-b]pyridine . It is often used as an organic synthesis intermediate and pharmaceutical intermediate . It has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after several synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate .Molecular Structure Analysis

The molecular formula of this compound is C15H22N2OSi . Its average mass is 274.434 Da and its monoisotopic mass is 274.150146 Da .Chemical Reactions Analysis

This compound is a derivative of pyrrolo[2,3-b]pyridine and has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . It is often used as an organic synthesis intermediate and pharmaceutical intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Flash Vacuum Pyrolysis (FVP) : FVP of tert-butyl compounds leads to significant products like unstable 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles exclusively at the 2-position. This showcases the compound's role in complex chemical reactions and synthesis processes (Hill et al., 2009).

Polyamide Synthesis : Tert-butyl compounds, including derivatives of pyridine and sulfone, are used in the synthesis of novel soluble fluorinated polyamides. These polymers exhibit properties like high thermal stability and low dielectric constants, essential for advanced material science applications (Liu et al., 2013).

Pyrrolopyridine and Pyrrolopyrimidine Synthesis : Research has focused on synthesizing novel ADAs and IMPDH inhibitors, where tert-butyl protecting groups in pyrrolopyridines or pyrimidines play a crucial role. This highlights the compound's importance in the development of potential pharmaceutical agents (Iaroshenko et al., 2009).

Preparation of Novel Catalysts : Tert-butyl pyridinyl sulfones have been explored for their reactivity with organolithium reagents, showcasing their potential in synthesizing new catalysts and materials (Stoyanovich et al., 1978).

Advanced Material Development

Poly(Esterimide) Synthesis : Tert-butyl compounds are integral in synthesizing novel optically active poly(esterimide)s, highlighting their application in creating new, chiral polymers with high thermal stability and unique nanostructured morphologies (Mallakpour & Soltanian, 2011).

Suzuki–Miyaura Cross-Coupling : In the synthesis of 3-hetaryl-1H-pyrroles, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid plays a crucial role. This process is vital for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Matyugina et al., 2020).

Chemiluminescence Research : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, with tert-butyl compounds as key components, is essential in studying chemiluminescence. This research has potential implications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Eigenschaften

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZBAAKTZDHTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

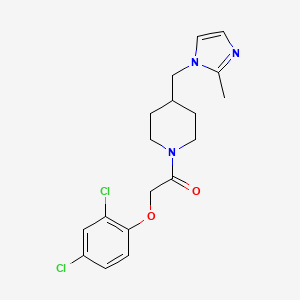

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)

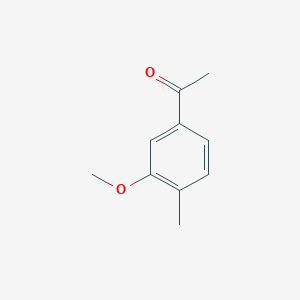

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2808561.png)

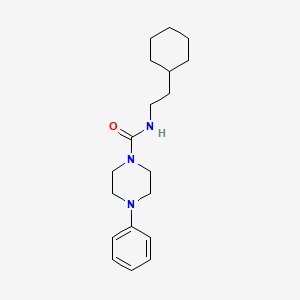

![6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide](/img/structure/B2808570.png)

![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)

![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)